REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1.[Li]C(CC)C.CN([CH:23]=[O:24])C>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH:5]=[C:6]([Cl:8])[C:7]=1[CH:23]=[O:24]
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)N1CCOCC1
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Name
|
|
Quantity
|
5.44 mL
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Type
|
reactant
|
Smiles
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[Li]C(C)CC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
to stir for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
then was quench by addition of H2O (15 mL)
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with EtOAc (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with Et2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)N1CCOCC1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |